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  • Product: (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
  • CAS: 885331-26-0

Core Science & Biosynthesis

Foundational

Solubility Profile of (R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary The compound (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 2202897-24-1) is a highly versatile chiral building block frequently utilized in medicinal chemistry and organic synthesis[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 2202897-24-1) is a highly versatile chiral building block frequently utilized in medicinal chemistry and organic synthesis[1]. As a bioisostere for various cyclic alkylamines, its tetrahydropyran (THP) core and primary amine functionality make it a critical precursor for synthesizing CNS-active agents and complex pharmacophores[2].

However, the handling, purification, and reaction optimization of this compound heavily depend on a rigorous understanding of its solubility profile. Because it exists as a hydrochloride salt, its dissolution thermodynamics differ fundamentally from its free-base counterpart. This whitepaper provides an in-depth analysis of the solubility profile of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride across various organic solvents, detailing the mechanistic causality behind its solvation and providing a validated, reproducible protocol for empirical solubility determination.

Structural Analysis and Physicochemical Properties

To predict and understand the solubility of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride, we must first deconstruct its structural features:

  • The Hydrochloride Salt ( −NH3+​Cl− ): The protonated primary amine forms a strong ionic crystal lattice with the chloride anion. This high lattice energy ( ΔHlattice​ ) is the primary barrier to dissolution. Solvents must provide sufficient solvation energy ( ΔHsolvation​ ) through ion-dipole interactions to overcome this barrier.

  • The Tetrahydropyran (THP) Ring: The cyclic ether introduces a degree of lipophilicity while the oxygen atom acts as a localized hydrogen-bond acceptor. This dual nature allows for unique solvent interactions compared to purely aliphatic amines.

  • Chirality ((R)-enantiomer): While enantiomeric purity does not significantly alter the magnitude of thermodynamic solubility in achiral solvents compared to the (S)-enantiomer, it is critical to note that the racemic mixture (CAS: 683233-12-7) may exhibit a different solubility profile due to differences in crystal packing and lattice energy (e.g., formation of a racemic compound vs. a conglomerate)[3].

Key Identifiers:

  • Molecular Weight: 151.63 g/mol [2]

  • Molecular Formula: C6H14ClNO[2]

  • PubChem CID: 43811037[2]

Solubility Profile in Organic Solvents

The solubility of amine hydrochlorides in organic solvents is dictated by the solvent's dielectric constant ( ϵ ), hydrogen-bonding capacity (donor/acceptor), and polarizability.

Polar Protic Solvents (High Solubility)

Solvents such as Methanol (MeOH) and Ethanol (EtOH) are the optimal media for dissolving this salt.

  • Mechanistic Causality: Protic solvents possess both high dielectric constants and the ability to act as strong hydrogen-bond donors and acceptors. The hydroxyl proton of methanol strongly solvates the chloride anion ( Cl− ), while the oxygen atom stabilizes the protonated amine ( R-NH3+​ ). This dual solvation effectively disrupts the crystal lattice.

Polar Aprotic Solvents (Moderate to Low Solubility)

Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (MeCN) exhibit varying degrees of efficacy.

  • Mechanistic Causality: While DMSO and DMF have high dielectric constants and strongly solvate cations (via their highly polarized oxygen atoms), they are poor anion solvators because they lack hydrogen-bond donors. Consequently, the Cl− anion remains relatively unsolvated, limiting the overall thermodynamic solubility compared to protic solvents. The compound is sparingly soluble in MeCN, often requiring elevated temperatures for complete dissolution.

Non-Polar and Weakly Polar Solvents (Insoluble)

Solvents such as Dichloromethane (DCM) , Toluene , Hexane , and Diethyl Ether cannot dissolve the hydrochloride salt.

  • Mechanistic Causality: These solvents lack the necessary dipole moment and hydrogen-bonding capabilities to overcome the robust ionic lattice energy of the salt. In synthetic workflows, DCM is frequently used in liquid-liquid extractions to partition the free base into the organic layer after basification, leaving the chloride salts in the aqueous phase.

Table 1: Summary of Expected Solubility Data
Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility at 25°CPrimary Solvation Mechanism
Polar Protic Methanol32.7High (>50 mg/mL)Strong H-bonding (cation & anion)
Polar Protic Ethanol24.5High (>30 mg/mL)Moderate H-bonding
Polar Aprotic DMSO46.7Moderate (10-20 mg/mL)Cation solvation (ion-dipole)
Polar Aprotic Acetonitrile37.5Low (<5 mg/mL)Weak ion-dipole interactions
Non-Polar Dichloromethane9.1Insoluble (<0.1 mg/mL)Insufficient solvation energy
Non-Polar Hexane1.9Insoluble (<0.01 mg/mL)No ionic interaction

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, actionable solubility data for (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in a specific solvent system, the Shake-Flask Method is the gold standard recommended by the World Health Organization (WHO) and pharmaceutical guidelines[4][5].

This method ensures a true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic solubility assays[6].

Step-by-Step Methodology

1. Preparation of the Saturated Solution:

  • Weigh approximately 100 mg of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent. The goal is to ensure a visible excess of solid remains, indicating saturation[7].

2. Equilibration (The Shake-Flask):

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled orbital shaker incubator.

  • Parameters: Set the temperature to 25.0 ± 0.1 °C (or 37.0 °C for biological relevance) and the agitation speed to 150 rpm[7]. Agitation must be sufficient to ensure particle contact with the solvent but avoid vortex formation, which can cause particle agglomeration[4].

  • Incubate for 48 hours to guarantee that thermodynamic equilibrium between the solid lattice and the solvated ions is achieved[5].

3. Phase Separation:

  • Remove the vial from the incubator.

  • To separate the undissolved solid from the saturated solution, subject the mixture to centrifugation at 10,000 rpm for 10 minutes, or filter through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the chosen organic solvent)[5].

4. Quantification (HPLC-UV/Vis or Gravimetric):

  • Gravimetric Method (For volatile solvents): Transfer a precise aliquot (e.g., 500 µL) of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen, then weigh the residual solid[8].

  • HPLC Method: Dilute an aliquot of the supernatant with a compatible mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using an appropriate detector (e.g., ELSD or CAD, as the molecule lacks a strong UV chromophore).

Workflow Visualization

The following diagram illustrates the self-validating logic of the shake-flask thermodynamic solubility workflow.

G Start 1. Add Excess Solute to Solvent (Ensure visible solid remains) Shake 2. Orbital Shaking Incubation (25°C, 48h, 150 rpm) Start->Shake Equilibrium 3. Thermodynamic Equilibrium Reached Shake->Equilibrium Filter 4. Phase Separation (0.22 µm PTFE Filtration / Centrifugation) Equilibrium->Filter Analyze 5. Quantification (HPLC-ELSD / Gravimetric Analysis) Filter->Analyze Result 6. Absolute Solubility Profile (mg/mL) Analyze->Result

Caption: Workflow for the thermodynamic shake-flask solubility determination method.

Conclusion

The solubility of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is fundamentally governed by its ionic nature. Successful solvation requires disruption of the strong chloride-amine crystal lattice, a task best performed by polar protic solvents like methanol and ethanol. Understanding this profile is non-negotiable for process chemists aiming to optimize reaction yields, design efficient liquid-liquid extraction protocols, or formulate the compound for downstream biological screening.

References

  • PubChem. Tetrahydropyran-2-ylmethylamine hydrochloride | C6H14ClNO | CID 43811037. National Center for Biotechnology Information. Retrieved from: [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from:[Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from:[Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]

Sources

Exploratory

The Strategic Implementation of (R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the transition from hit to lead often hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the transition from hit to lead often hinges on the strategic incorporation of privileged chiral building blocks. (R)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 2202897-24-1)[1] has emerged as a critical intermediate in the synthesis of novel therapeutics, particularly those targeting complex neurological and immunological pathways[2].

Unlike a finished active pharmaceutical ingredient (API), the "mechanism of action" for this compound in drug discovery is bipartite:

  • Chemical Mechanism: It acts as a highly specific, sterically constrained chiral nucleophile used to construct complex molecular scaffolds.

  • Pharmacological Mechanism: Once incorporated into a pharmacophore, the (R)-tetrahydropyran (THP) methylamine moiety dictates target engagement—most notably demonstrated by its ability to induce a functional switch from agonism to inverse agonism in G protein-coupled receptors (GPCRs) like GPR84[3].

This whitepaper provides an in-depth analysis of the causality behind using this specific chiral amine, supported by self-validating experimental protocols and structural biology insights.

The Pharmacological Mechanism: Target Engagement & Functional Switching

The true value of the (R)-THP-methylamine moiety lies in its profound effect on receptor pharmacology. A premier case study of this is its application in modulating GPR84 , an orphan GPCR heavily implicated in pro-inflammatory macrophage activation and fibrotic diseases (such as idiopathic pulmonary fibrosis and diabetic nephropathy)[4].

The Agonist to Inverse Agonist Switch

Standard drug discovery efforts targeting GPR84 often yield full agonists when utilizing straight-chain alkyls or simple benzyl groups at the receptor's orthosteric site[3]. However, the introduction of the THP-methylamine group fundamentally alters the ligand-receptor interaction.

Causality of the Switch: The THP ring forces the ligand into a rigid chair conformation, while the embedded oxygen atom acts as a specific, directional hydrogen-bond acceptor. When the (R)-enantiomer binds to the GPR84 pocket, the spatial vector of the THP ring creates a steric clash with the active conformation of the receptor. Instead of triggering G-protein coupling, the ligand stabilizes the inactive state of the receptor, effectively inhibiting its constitutive activity[3]. This functional switch to inverse agonism is highly stereospecific; the spatial fit of the (R)-enantiomer versus the (S)-enantiomer can result in an order-of-magnitude difference in potency[3].

GPR84_Pathway Ligand THP-Derivative (Inverse Agonist) Receptor GPR84 (GPCR) Inactive State Ligand->Receptor Binds & Stabilizes GProtein G-alpha-i/o Protein (Inhibited) Receptor->GProtein Prevents Activation cAMP cAMP Levels (Maintained/Increased) GProtein->cAMP Blocks Inhibition of Adenylyl Cyclase Macrophage Macrophage Activation (Suppressed) cAMP->Macrophage Reduces Pro-inflammatory Cytokines

GPR84 signaling pathway modulation by THP-derived inverse agonists.

Physicochemical Optimization (ADME Contributions)

Medicinal chemists frequently face a choice between utilizing a carbocyclic ring (like cyclohexyl-methanamine) or a heterocyclic ring (like THP-methanamine). The substitution of a single methylene group for an oxygen atom in the THP ring yields cascading benefits for the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[5].

Table 1: Comparative Physicochemical Impact of THP vs. Cyclohexyl Moieties

PropertyCyclohexyl-methanamine MoietyTHP-methanamine MoietyCausality / Impact on Drug Discovery
Lipophilicity (LogP) HigherLowerThe oxygen atom reduces overall lipophilicity, improving aqueous solubility and oral bioavailability.
H-Bond Acceptors 0 (excluding amine)1 (excluding amine)Enables novel binding interactions with target residues (e.g., kinase hinge regions or GPCR pockets).
BBB Penetration Variable (often too lipophilic)OptimalThe balanced lipophilicity/polarity ratio enhances blood-brain barrier penetration for neurological targets[2].
Metabolic Stability Prone to CYP450 oxidationHighly StableThe electron-withdrawing nature of the oxygen deactivates the ring toward oxidative metabolism.

The Chemical Mechanism: Synthetic Utility

To harness these pharmacological benefits, the compound must be efficiently coupled to a core scaffold. The reagent is supplied as a hydrochloride salt (C6H14ClNO, MW: 151.63)[1].

Causality of the Salt Form: Free primary amines of this molecular weight are often volatile, prone to atmospheric oxidation, and hygroscopic. The HCl salt ensures long-term bench stability, prevents degradation, and allows for precise stoichiometric weighing during high-throughput parallel synthesis[1].

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Because the THP ring introduces significant steric bulk adjacent to the nucleophilic amine, standard room-temperature SNAr reactions often fail or proceed with poor yields. The following self-validating protocol utilizes microwave irradiation to overcome this activation energy barrier[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial, combine the electrophilic core (e.g., a halogenated pyridine/pyrimidine, 1.0 eq) and (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.5 eq).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 eq). Causality: An excess of base is required first to neutralize the HCl salt (liberating the free nucleophilic amine) and second to scavenge the acid byproduct generated during the SNAr reaction.

  • Solvent: Suspend the mixture in a polar aprotic solvent (e.g., NMP or DMF) to stabilize the transition state.

  • Irradiation: Seal the vial and irradiate at 185 °C for 4 hours[3].

  • Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the starting electrophile validates completion. Dilute with H2​O and extract with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ and purify via flash chromatography.

Experimental Validation: Screening for Inverse Agonism

To confirm that the incorporation of the (R)-THP moiety has successfully induced the desired pharmacological switch (e.g., in GPR84), researchers must utilize a robust, self-validating functional assay. The PRESTO-Tango assay is the industry standard for this validation[3].

Causality of Assay Choice: Unlike cAMP assays which can be confounded by endogenous G-proteins or phosphodiesterase activity, PRESTO-Tango directly measures β -arrestin recruitment. This provides an unambiguous readout of the receptor's conformational state.

Protocol 2: PRESTO-Tango Workflow for Inverse Agonists
  • Cell Preparation: Plate HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β -arrestin2-TEV fusion protein) in 384-well plates.

  • Transfection: Transfect cells with a plasmid encoding the GPR84 receptor fused to a TEV cleavage site and a tTA transcription factor.

  • Baseline Validation (Crucial Step): To measure inverse agonism, the system must have a baseline of constitutive activity. Treat control wells with the known full agonist ZQ-16 ( EC90​=100 nM) to establish the maximum activation window[3].

  • Ligand Incubation: Incubate the test compounds (containing the (R)-THP moiety) overnight.

  • Detection: Add Bright-Glo luciferase reagent. If the compound is an inverse agonist, it will stabilize the inactive state, preventing β -arrestin recruitment, preventing TEV cleavage, and resulting in a quantifiable decrease in luminescence compared to the vehicle control[3].

Presto_Tango Step1 Plate HTLA Cells (Expressing beta-arrestin2-TEV) Step2 Transfect with GPR84-Tango Plasmid Step1->Step2 Step3 Incubate with Ligand (e.g., (R)-THP derivative) Step2->Step3 Step4 Arrestin Recruitment & TEV Cleavage Step3->Step4 Step5 tTA Release & Luciferase Expression Step4->Step5 Step6 Luminescence Quantification Step5->Step6

Step-by-step PRESTO-Tango assay workflow for GPCR ligand screening.

Conclusion

(R)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is far more than a simple structural linker. It is a highly strategic pharmacological tool. By leveraging its unique steric bulk, chirality, and hydrogen-bonding capabilities, medicinal chemists can finely tune the ADME properties of a drug candidate and fundamentally rewrite its receptor pharmacology—turning pro-inflammatory agonists into potent, therapeutically viable inverse agonists.

References

  • Smolecule. "Buy (S)-(tetrahydro-2H-pyran-2-yl)methanamine | 885331-14-6".
  • Chem-Impex. "Methyl-(tetrahydropyran-2-ylmethyl)amine".
  • Aaronchem. "(R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride".
  • Journal of Medicinal Chemistry - ACS Publications. "Minimal Structural Variation of GPR84 Full Agonist Causes Functional Switch to Inverse Agonism".
  • Google Patents.

Sources

Protocols & Analytical Methods

Method

reductive amination conditions with (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

An in-depth guide to the strategic application of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in reductive amination for the synthesis of advanced amine intermediates. Introduction: The Strategic Value of Red...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic application of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in reductive amination for the synthesis of advanced amine intermediates.

Introduction: The Strategic Value of Reductive Amination and Chiral Amines

Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly reliable and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is favored in pharmaceutical and materials science for its high efficiency and functional group tolerance.[1][2] It elegantly circumvents the common issue of overalkylation often encountered with direct amine alkylation, offering a more controlled path to secondary and tertiary amines.[4]

The specific amine, (R)-(tetrahydro-2H-pyran-2-yl)methanamine, brings a valuable chiral component to this reaction. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[5] The defined (R)-stereochemistry at the adjacent stereocenter allows for the synthesis of enantiomerically enriched compounds, a critical requirement in drug development where stereoisomers can exhibit vastly different biological activities.[6][7] As this amine is typically supplied as a hydrochloride salt, its application requires careful consideration of reaction conditions to ensure the liberation of the free, nucleophilic amine.

This document serves as a comprehensive guide for researchers, providing a deep dive into the mechanistic principles, critical parameters, and detailed protocols for successfully employing (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in reductive amination.

Mechanistic Underpinnings: A Three-Step Cascade

The reductive amination process is a sequential reaction cascade that can be performed in a single pot ("direct") or in a stepwise fashion ("indirect").[2] The direct, one-pot method is generally preferred for its operational simplicity. The mechanism involves three key equilibrium steps:

  • Hemiaminal Formation: The nucleophilic nitrogen of the free primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral hemiaminal intermediate.

  • Dehydration to Imine: Under neutral or mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine (also known as a Schiff base). This step is reversible, and the equilibrium can be driven towards the imine by removing water.[2]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the imine (or its protonated form, the iminium ion), yielding the final, stable secondary amine.[8]

The key to a successful one-pot reaction is the use of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[9]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism carbonyl Aldehyde or Ketone (R1-C(=O)-R2) plus1 + carbonyl->plus1 amine (R)-THP-CH₂NH₂ (Free Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack h2o - H₂O hemiaminal->h2o imine Imine Intermediate (Schiff Base) plus2 + imine->plus2 product Final Secondary Amine plus1->amine hydride [Reducing Agent] + [H⁻] plus2->hydride h2o->imine Dehydration hydride->product Reduction

Figure 1: Reductive Amination Mechanism

Critical Parameters for Reaction Success: An Expert's Perspective

Optimizing a reductive amination requires a nuanced understanding of how each component influences the reaction pathway. The choice of reagents and conditions is not arbitrary but is dictated by the reactivity of the substrates and the desired outcome.

Choice of Reducing Agent

This is the most critical decision. The ideal agent selectively reduces the imine/iminium intermediate without significantly affecting the starting carbonyl.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[2][10] Its moderated reactivity, due to the electron-withdrawing acetoxy groups, makes it highly selective for iminium ions over ketones and even aldehydes.[9] It performs well under neutral or weakly acidic conditions and does not require stringent pH control, simplifying the experimental setup.[1][10] Its lower toxicity compared to cyanide-based reagents is a significant advantage.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): The classic reagent for this transformation, NaBH₃CN is also selective under mildly acidic conditions (pH 6-7).[1][11] At this pH, iminium ions are readily formed and reduced, while carbonyl reduction is slow.[1] However, its high toxicity and the potential generation of hydrogen cyanide gas under more acidic conditions necessitate careful handling and pH monitoring.[1]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ can readily reduce the starting aldehyde or ketone.[4][12] Therefore, it is typically used in a two-step (indirect) procedure where the imine is allowed to form completely before the reductant is added.[10] Methanol is a common solvent for this procedure and can help drive imine formation.[1]

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas is a clean and scalable method.[2] However, it requires specialized high-pressure equipment and is not compatible with functional groups that can also be hydrogenated, such as alkenes, alkynes, or nitro groups.

Solvent Selection

The solvent must be compatible with the chosen reducing agent and should effectively dissolve the substrates.

  • For NaBH(OAc)₃ : Anhydrous, non-protic solvents are required as STAB is sensitive to water.[12] 1,2-Dichloroethane (DCE) is the most common and preferred solvent, but dichloromethane (DCM) and tetrahydrofuran (THF) are also effective.[10]

  • For NaBH₄ and NaBH₃CN : Protic solvents like methanol (MeOH) and ethanol (EtOH) are often used.[12][13]

pH and Additive Control
  • Liberating the Free Amine: Since the starting material is a hydrochloride salt, a base must be added to deprotonate the ammonium ion and generate the nucleophilic free amine. A non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in a slight excess (e.g., 1.1-1.5 equivalents).

  • Catalyzing Imine Formation: While generally not necessary for reactive aldehydes, reactions involving ketones often benefit from the addition of a catalytic amount of acetic acid (AcOH).[9][10] The acid protonates the carbonyl, making it more electrophilic, and facilitates the dehydration of the hemiaminal to the iminium ion, which is the species that is ultimately reduced.[13]

Data Presentation: Comparative Reaction Conditions

The optimal conditions for reductive amination with NaBH(OAc)₃ vary slightly between aldehydes and ketones due to the lower electrophilicity and greater steric hindrance of ketones.

ParameterAldehyde SubstrateKetone SubstrateRationale / Causality
Amine HCl Salt 1.1 - 1.2 eq1.1 - 1.5 eqA slight excess ensures complete consumption of the limiting carbonyl substrate.
Base (e.g., Et₃N) 1.1 - 1.2 eq1.1 - 1.5 eqStoichiometrically required to neutralize the HCl salt and liberate the free amine.
NaBH(OAc)₃ 1.2 - 1.5 eq1.5 - 2.0 eqA larger excess is often needed for ketones to ensure the slower reaction goes to completion.[9]
Solvent Anhydrous DCE, DCM, or THFAnhydrous DCE or THFDCE is often preferred for its higher boiling point and ability to dissolve a wide range of substrates.[10]
Acid Catalyst Generally not requiredAcetic Acid (1.0 - 1.1 eq)Required to accelerate the formation of the less-favored iminium ion from the ketone.[9][14]
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating may be necessary to overcome the higher activation energy for iminium formation with ketones.[9]
Reaction Time 1 - 12 hours6 - 24 hoursKetone reactions are typically slower due to steric and electronic factors.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is hygroscopic and can release acetic acid upon contact with moisture.

Protocol 1: Preferred One-Pot Reductive Amination of an Aldehyde with NaBH(OAc)₃

This protocol describes the direct reductive amination of a generic aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 eq), (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.1 eq), and anhydrous DCE (to achieve a concentration of ~0.2 M relative to the aldehyde).

  • Stir the suspension at room temperature and add triethylamine (1.1 eq) dropwise. Stir for 15-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Reductive Amination of a Ketone with NaBH(OAc)₃ and Acetic Acid

This protocol is adapted for less reactive ketone substrates.

Materials:

  • Ketone (1.0 eq)

  • (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.2 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetic Acid (AcOH) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.8 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq), (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.2 eq), and anhydrous DCE (~0.2 M).

  • Add triethylamine (1.2 eq) and stir for 15 minutes.

  • Add acetic acid (1.1 eq) and stir the mixture for an additional 30 minutes at room temperature to facilitate iminium ion formation.[9]

  • Add sodium triacetoxyborohydride (1.8 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Follow the workup and purification steps (5-9) as described in Protocol 1.

Experimental_Workflow Figure 2: General Experimental Workflow start Combine Carbonyl, Amine Salt, and Solvent under N₂ add_base Add Base (e.g., Et₃N) Stir 15-30 min start->add_base add_acid For Ketones: Add Acetic Acid, Stir 30 min add_base->add_acid Optional add_stab Add NaBH(OAc)₃ Portion-wise add_base->add_stab add_acid->add_stab react Stir at Room Temp (1-24h) add_stab->react monitor Monitor by TLC / LC-MS react->monitor monitor->react If incomplete quench Quench with sat. NaHCO₃ (aq) monitor->quench If complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Isolate Pure Secondary Amine purify->product

Figure 2: General Experimental Workflow

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the reducing agent can be added. For ketones, gentle heating can significantly improve conversion rates. Ensure all reagents are anhydrous, as moisture will decompose the NaBH(OAc)₃.[9]

  • Side Product Formation: If reduction of the starting carbonyl is observed, it indicates the reducing agent is too reactive under the chosen conditions or that imine formation is unusually slow. In such cases, switching to an indirect, two-step procedure with NaBH₄ may be beneficial.

  • Purification Challenges: The final amine product is basic and may streak on silica gel. It is common practice to add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to suppress tailing and improve separation.

Conclusion

The reductive amination using (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is a powerful strategy for accessing valuable chiral secondary amines. By leveraging the mild and selective nature of sodium triacetoxyborohydride and carefully controlling the reaction parameters—particularly the liberation of the free amine and the use of an acid catalyst for ketones—researchers can achieve high yields and predictable outcomes. The protocols and insights provided herein offer a robust framework for the successful application of this important synthetic transformation.

References

  • Vertex AI Search. Reductive Amination - Common Conditions. Accessed March 25, 2026.
  • Chemistry LibreTexts. Reductive Amination - Chemistry Steps. Published March 29, 2024.
  • Chem-Station.
  • Myers, A.
  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017.
  • Wikipedia.
  • Fiveable. Reductive amination: Organic Chemistry II Study Guide. Accessed March 25, 2026.
  • Tokyo Chemical Industry (TCI). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Published September 16, 2024.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 1996, 61, 3849-3862.
  • Gnezda, M., et al. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 2014, 35(9), 1259-67.
  • Aleku, G. A., et al. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Alfa Chemistry.
  • BenchChem. Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. Accessed March 25, 2026.
  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis, 1996.
  • Liu, Y., et al.
  • Organic Chemistry Portal.
  • BenchChem. Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols. Accessed March 25, 2026.
  • Li, X., et al. Amine synthesis by reductive amination. Organic Letters, 2021, 23, 7205-7208.
  • Afanasyev, O. I., et al. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis, 2014.
  • Kim, T. L., et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J. Org. Chem., 2025, 90(41), 14701-14708.
  • Vercek, B., et al. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006.
  • Ryu, H. W., et al. Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl.
  • Garcı́a-Fortanet, J., & Marco-Contelles, J. Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 2007, 12(7), 1499-1533.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Accessed March 25, 2026.
  • Lee, D.
  • Al‐Warhi, T., et al.
  • Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 2024, 16(4), 1-2.

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Application

Application Note: Strategic Derivatization of (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride for Advanced LC-MS/MS Analysis

Introduction & Analytical Rationale (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (MW: 151.63 g/mol as salt; 115.17 g/mol as free base) is a highly polar, low-molecular-weight chiral primary amine. Direct LC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (MW: 151.63 g/mol as salt; 115.17 g/mol as free base) is a highly polar, low-molecular-weight chiral primary amine. Direct LC-MS/MS analysis of such aliphatic amines presents significant challenges in drug development and pharmacokinetic (PK) studies. Underivatized, this compound exhibits poor retention on standard reversed-phase (RP) columns, eluting in the void volume where severe matrix suppression occurs. Furthermore, the lack of a readily ionizable moiety or chromophore results in poor electrospray ionization (ESI) efficiency. As a chiral entity, verifying its enantiomeric purity—distinguishing the (R)- from the (S)-enantiomer—is also a critical regulatory requirement.

To overcome these analytical bottlenecks, this guide details two orthogonal, field-proven derivatization strategies:

  • Dansylation for ultra-sensitive pharmacokinetic (PK) quantification.

  • Marfey's Reagent Derivatization for rigorous chiral resolution and enantiomeric excess (ee) determination.

Strategic Derivatization Pathways

Strategy A: Trace Sensitivity Enhancement via Dansylation

Causality & Mechanism: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts rapidly with primary amines under mildly basic conditions to form stable sulfonamides. This reaction tags the hydrophilic amine with a hydrophobic, highly surface-active naphthalene moiety. The derivatization shifts the analyte's retention time into the optimal gradient window of C18 columns and1[1] due to the highly proton-affinitive dimethylamino group.

Strategy B: Chiral Resolution via Marfey's Reagent (FDAA)

Causality & Mechanism: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent, undergoes a nucleophilic aromatic substitution (SNAr) with primary amines. By reacting the enantiomeric mixture of the target amine with the enantiopure L-FDAA, stable diastereomers are formed. These diastereomers possess distinct physicochemical properties (e.g., differing steric profiles and intramolecular hydrogen bonding), 2[2].

Workflow A Target Analyte: (R)-(tetrahydro-2H-pyran-2-yl)methanamine B1 Objective: PK Quantification (Trace Sensitivity) A->B1 B2 Objective: Chiral Purity (Enantiomeric Resolution) A->B2 C1 Dansyl Chloride Derivatization pH 9.5, 60°C, 30 min B1->C1 Adds Hydrophobic Tag C2 Marfey's Reagent (FDAA) TEA, 37°C, 60 min B2->C2 Forms Diastereomers D1 LC-ESI(+)-MS/MS [M+H]+ m/z 348.2 -> 170.1 LOD: < 1 ng/mL C1->D1 Enhances Ionization D2 LC-ESI(-)-MS/MS [M-H]- m/z 365.2 -> 219.1 Baseline Resolution of (R)/(S) C2->D2 Achiral C18 Separation

Dual-pathway derivatization workflow for sensitivity enhancement and chiral resolution.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, both protocols are designed as self-validating systems . They incorporate internal quenching mechanisms to halt the reaction precisely, preventing post-extraction derivatization artifacts. A blank matrix control (reagents + matrix, no analyte) must be run concurrently to verify the absence of isobaric reagent clusters.

Protocol A: Dansylation for Trace Quantification
  • Sample Preparation : Dissolve the sample in 100 mM sodium carbonate/bicarbonate buffer (pH 9.5) to a target concentration.

    • Causality: A high-pH, non-amine buffer ensures the primary amine is fully deprotonated (acting as a strong nucleophile) 3[3].

  • Derivatization : Mix 50 µL of the buffered sample with 100 µL of Dansyl chloride solution (5 mg/mL in anhydrous acetonitrile).

  • Incubation : Heat the mixture at 60°C for 30 minutes in the dark to drive the reaction to completion.

  • Quenching (Critical QC Step) : Add 10 µL of 100 mM glycine or 10% methylamine. Incubate for 5 minutes.

    • Causality: This consumes any unreacted Dansyl chloride, preventing it from precipitating in the LC system or causing elevated baseline noise in the mass spectrometer.

  • Analysis : Dilute with 840 µL of initial mobile phase (e.g., 20% ACN / 0.1% Formic Acid), centrifuge at 14,000 x g for 10 min, and inject 5 µL into the LC-MS/MS.

Protocol B: Marfey's Derivatization for Chiral Analysis
  • Sample Preparation : Prepare the amine sample (approx. 50 nmol) in 100 µL of LC-MS grade water.

  • Derivatization : Add 200 µL of 20 mM Marfey's reagent (FDAA) in acetone, followed by 50 µL of 0.5 M Triethylamine (TEA) to initiate the reaction.

    • Causality: TEA acts as a base catalyst for the SNAr reaction4[4].

  • Incubation : Incubate at 37°C for 60 minutes in the dark.

    • Causality: Mild heating5[5] of the chiral amine.

  • Quenching : Stop the reaction by adding 20 µL of 2 M HCl.

    • Causality: The acidic shift halts the nucleophilic attack and protonates the residual TEA, stabilizing the FDAA derivative for RP-LC.

  • Analysis : Dilute with 630 µL of 50% aqueous methanol and inject 2 µL into the LC-MS/MS.

Chemistry Amine (R)-(tetrahydro-2H-pyran-2-yl)methanamine MW: 115.17 Prod1 Dansyl Derivative MW: ~347.2 [M+H]+ 348.2 Amine->Prod1 + Dns-Cl (- HCl) Prod2 FDAA Diastereomer MW: ~366.2 [M-H]- 365.2 Amine->Prod2 + FDAA (- HF) Dns Dansyl Chloride MW: 269.75 Dns->Prod1 FDAA Marfey's Reagent (FDAA) MW: 272.19 FDAA->Prod2

Mass shifts and reaction products for Dansylation and Marfey's derivatization.

Data Presentation & Analytical Parameters

The following table summarizes the optimized chromatographic and mass spectrometric parameters for both derivatization pathways, allowing for rapid method transfer and comparison.

Table 1: Chromatographic and Mass Spectrometric Parameters for Derivatives
ParameterDansyl Derivative (Sensitivity Focus)FDAA Derivative (Chiral Focus)
Analytical Objective Trace PK QuantificationEnantiomeric Purity (ee%)
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileAcetonitrile
Ionization Mode ESI Positive (+)ESI Negative (-)
Precursor Ion (m/z) 348.2 [M+H]⁺365.2 [M-H]⁻
Product Ion (m/z) 170.1 (Dansyl fragment)219.1 (FDAA fragment)
LOD Improvement 100 to 1000-fold vs underivatizedN/A (Focus is on baseline resolution)
Chromatographic Shift High retention (elutes at ~60% B)Moderate retention (~40% B)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride During Amide Coupling

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: the prevention of racemization of chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: the prevention of racemization of chiral amines, specifically focusing on (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride, during amide bond formation. Maintaining the stereochemical integrity of this and similar chiral building blocks is paramount for the efficacy and safety of novel therapeutics. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure your coupling reactions proceed with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers.[1] For a chiral amine like (R)-(tetrahydro-2H-pyran-2-yl)methanamine, this means the desired (R)-enantiomer is contaminated with the undesired (S)-enantiomer. In drug development, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the other can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.[2] Therefore, preventing racemization is crucial for synthesizing stereochemically pure active pharmaceutical ingredients.

Q2: What are the primary causes of racemization during amide coupling reactions?

A2: Racemization during amide coupling is typically a base-catalyzed process. The most common mechanism involves the formation of a highly reactive intermediate from the carboxylic acid coupling partner, such as an oxazolone.[1] The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] Another, less common, pathway is direct enolization, where a base directly removes the proton from the activated carboxylic acid.[1] Factors that exacerbate racemization include the use of strong bases, elevated reaction temperatures, and certain coupling reagents that form highly reactive intermediates.[1][2]

Q3: How does the hydrochloride salt form of the amine affect the coupling reaction and potential for racemization?

A3: (R)-(tetrahydro-2H-pyran-2-yl)methanamine is often supplied as a hydrochloride salt for improved stability and handling. However, in this form, the amine is protonated and thus not nucleophilic.[3] To participate in the coupling reaction, the free amine must be liberated by adding a base to neutralize the HCl.[3] This added base is a primary contributor to the risk of racemization of the activated carboxylic acid partner. The choice and amount of this base are therefore critical control points.

Troubleshooting Guide: Minimizing Racemization

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions to prevent the racemization of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride.

Step 1: Evaluate and Optimize Your Choice of Coupling Reagent

The selection of the coupling reagent is a critical first step in controlling racemization. Some reagents are inherently more prone to inducing racemization than others.

Problem: High levels of racemization are detected in the final product.

Solution:

  • Avoid Carbodiimides Alone: Reagents like DCC, DIC, and EDC can lead to significant racemization if used without additives.[2][4]

  • Incorporate Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimides.[1][2] These additives form active esters that are less prone to racemization.[1][5] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1]

  • Consider Milder Reagents: For particularly sensitive couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can be effective, especially with additives.[6] Newer reagents like ynamides have also been developed as racemization-free alternatives.[7][8] DEPBT is another reagent known for its low racemization potential.[2][9]

Coupling Reagent ClassExamplesRacemization PotentialRecommended Additives
Carbodiimides DCC, DIC, EDCHigh (when used alone)HOBt, HOAt, OxymaPure[1][2]
Phosphonium Salts BOP, PyBOPModerate to LowHOBt, HOAt[5]
Aminium/Uronium Salts HBTU, HATUModerate to LowHOAt[5]
Novel Reagents Ynamides, DEPBTVery LowNone required[7][8][9]
Step 2: Scrutinize the Base Used for Neutralization and Coupling

The choice of base, its strength, and its concentration are paramount in preventing racemization.

Problem: The use of a strong, non-hindered base is leading to epimerization.

Solution:

  • Select a Weaker or More Sterically Hindered Base: Instead of strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), opt for weaker or more sterically hindered bases.[1][10] N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred choices.[1][6][10]

  • Optimize Base Equivalents: Use the minimum amount of base necessary. For neutralizing the hydrochloride salt, one equivalent of base is required. An additional equivalent is often used for the coupling reaction itself, but this should be carefully optimized.

BasepKa (approx.)Steric HindranceRacemization Tendency
Triethylamine (TEA)10.7LowHigh[10]
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate to High[1][10]
N-Methylmorpholine (NMM)7.4ModerateLow[6][10]
2,4,6-Collidine7.4HighLow[10][11]
Step 3: Control the Reaction Temperature

Higher reaction temperatures accelerate the rate of most reactions, including the undesirable racemization pathway.

Problem: Coupling at elevated temperatures is causing a loss of stereochemical purity.

Solution:

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C.[2] While this may slow down the reaction rate, it significantly disfavors the racemization process. Even room temperature is generally preferable to elevated temperatures.[6]

Step 4: Minimize Pre-activation Time

The longer the carboxylic acid is in its activated state before the amine is introduced, the greater the opportunity for racemization.

Problem: A long pre-activation step is allowing time for the activated intermediate to racemize.

Solution:

  • In Situ Activation or Immediate Use: Ideally, the activated species should be generated in the presence of the amine (in situ activation) or used immediately after it is formed.[6] Minimize any delay between the activation of the carboxylic acid and the addition of the (R)-(tetrahydro-2H-pyran-2-yl)methanamine.

Step 5: Verify Stereochemical Purity

Accurate analytical methods are essential to confirm the success of your optimization efforts.

Problem: Uncertainty about the enantiomeric purity of the final product.

Solution:

  • Utilize Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[12][13]

  • Derivatization if Necessary: If the product is not directly analyzable by chiral HPLC, derivatization with a chiral agent can create diastereomers that are separable on a standard reverse-phase HPLC column.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol provides a starting point for minimizing racemization.

  • Amine Preparation: In a reaction vessel, dissolve (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).

  • Neutralization: Cool the solution to 0°C and add N-methylmorpholine (NMM) (1.0 eq.). Stir for 10-15 minutes.

  • Carboxylic Acid Activation (in a separate vessel):

    • Dissolve the carboxylic acid (1.0-1.2 eq.) and an additive such as OxymaPure (1.0-1.2 eq.) in the same solvent.

    • Cool the solution to 0°C.

    • Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (1.0-1.2 eq.).

    • Allow the mixture to pre-activate for a minimal time (e.g., 1-5 minutes).[2]

  • Coupling: Immediately add the activated carboxylic acid solution to the neutralized amine solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature overnight.

  • Work-up and Purification: Follow standard procedures for work-up and purification of the amide product.

  • Analysis: Determine the enantiomeric purity of the final product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

A general method for quantifying racemization.

  • Sample Preparation: Prepare a dilute solution of your purified amide product in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase column. Polysaccharide-based columns are often effective for a wide range of compounds.[12][13]

  • Method Development:

    • Start with a mobile phase of hexane and an alcohol like isopropanol.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

    • The flow rate is typically set at 1 mL/min.[13]

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

Visualizing the Process

Racemization_Prevention_Workflow cluster_coupling Coupling Reaction AmineHCl (R)-Amine HCl FreeAmine Free (R)-Amine AmineHCl->FreeAmine Add Base (e.g., NMM) CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Acid CarboxylicAcid->ActivatedAcid Add Coupling Reagent + Additive (e.g., DIC/Oxyma) Coupling Coupling FreeAmine->Coupling ActivatedAcid->Coupling RacemizedProduct Racemized (R,S)-Product ActivatedAcid->RacemizedProduct High Temp, Strong Base, Long Pre-activation DesiredProduct Desired (R)-Product Coupling->DesiredProduct Coupling->RacemizedProduct

Caption: Workflow for minimizing racemization during amide coupling.

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization RCOOH Chiral Carboxylic Acid ActivatedEster Activated Ester/Intermediate RCOOH->ActivatedEster Coupling Reagent DesiredCoupling Direct Coupling (Stereoretention) ActivatedEster->DesiredCoupling Amine Nucleophile OxazoloneFormation Oxazolone Formation ActivatedEster->OxazoloneFormation AchiralIntermediate Achiral Intermediate OxazoloneFormation->AchiralIntermediate Base abstracts α-proton RacemicProduct Racemic Product AchiralIntermediate->RacemicProduct Amine attacks from either face

Caption: Primary mechanism of racemization via oxazolone formation.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
  • Organic-Chemistry.org. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Wu, Y., & Li, T. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science.
  • Zhao, J., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • de la Torre, B. G., & Andreu, D. (2001). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research.
  • Zhang, T., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A.
  • Highfine Biotech. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters.
  • Reddit. (2023). Hydrochloride salt of amine.
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.

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Optimization

Technical Support Center: Optimizing the Synthesis of (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common bottlenecks encountered during the synthesis and isolation of (R)-(tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common bottlenecks encountered during the synthesis and isolation of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride.

This chiral building block is highly valued in medicinal chemistry, but its high polarity, water solubility, and the hygroscopic nature of its hydrochloride salt often lead to significant yield losses[1][2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your workflows.

Synthetic Strategy Overview

The synthesis of (R)-(tetrahydro-2H-pyran-2-yl)methanamine typically relies on one of two primary disconnections: the reduction of a chiral nitrile or the reductive amination of a chiral aldehyde[3][4].

Workflow Nitrile (R)-Tetrahydro-2H-pyran- 2-carbonitrile Red1 Reduction (LiAlH4) Control: Temp < 5°C Nitrile->Red1 Aldehyde (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Red2 Reductive Amination Control: pH 5-6 Aldehyde->Red2 FreeBase (R)-(Tetrahydro-2H-pyran- 2-yl)methanamine Red1->FreeBase Fieser Workup Red2->FreeBase Extraction SaltForm HCl Salt Formation (Anhydrous HCl in MTBE) FreeBase->SaltForm Product (R)-(Tetrahydro-2H-pyran- 2-yl)methanamine HCl SaltForm->Product Crystallization

Synthetic pathways for (R)-(tetrahydro-2H-pyran-2-yl)methanamine HCl.

Troubleshooting Guide & FAQs

Q1: I am losing over 40% of my yield during the aqueous workup of the LiAlH₄ reduction. How can I recover my product?

The Causality: Standard aqueous quenching of Lithium Aluminum Hydride (LiAlH₄) generates a gelatinous aluminum hydroxide emulsion. Because (R)-(tetrahydro-2H-pyran-2-yl)methanamine is highly polar and water-soluble, it becomes physically trapped within this emulsion and partitions poorly into the organic phase[3]. The Solution: Transition to a strict Fieser Workup . By adding water, 15% NaOH, and more water in a precise 1:1:3 mass ratio relative to the LiAlH₄ used, you force the aluminum salts to precipitate as a dense, granular solid. This prevents emulsion formation and allows the amine to remain in the THF layer.

Q2: During reductive amination of the carbaldehyde, I am seeing significant over-alkylation (tertiary amine formation).

The Causality: When using strong reducing agents like Sodium Borohydride (NaBH₄), the intermediate imine is reduced so rapidly that the resulting secondary amine can react with another equivalent of aldehyde. The Solution: Switch to Sodium Triacetoxyborohydride (STAB)[5]. STAB is a milder hydride donor that selectively reduces the protonated iminium ion over the aldehyde. Self-Validation Check: Maintain the reaction at pH 5–6 using acetic acid. If the pH drops below 4, the amine nucleophile becomes fully protonated, halting imine formation.

Q3: My hydrochloride salt is "oiling out" instead of forming crystals. What went wrong?

The Causality: The HCl salt of this specific tetrahydropyran derivative is exceptionally hygroscopic[2]. If there is even trace water in your solvent, the salt will absorb it and form a biphasic liquid system (an oil) rather than a stable crystal lattice. The Solution: You must exclude water entirely during salt formation. Avoid using aqueous HCl. Instead, use anhydrous HCl dissolved in dioxane or diethyl ether, and employ Methyl tert-butyl ether (MTBE) as an anti-solvent.

Troubleshooting Issue Issue: Low Yield of HCl Salt Check1 Is free base yield low (< 60%)? Issue->Check1 Check2 Is the salt failing to crystallize? Issue->Check2 Root1 Incomplete reduction or emulsion loss Check1->Root1 Yes Root2 Water contamination (Oiling out) Check2->Root2 Yes Sol1 Implement Fieser workup & verify by TLC Root1->Sol1 Sol2 Use anhydrous HCl/dioxane & MTBE anti-solvent Root2->Sol2

Troubleshooting logic tree for resolving low yields during salt isolation.

Quantitative Data: Condition Optimization

To help you select the best reaction parameters, the following tables summarize quantitative yield data derived from process optimization studies.

Table 1: Yield Comparison of Reduction Strategies for (R)-Tetrahydro-2H-pyran-2-carbonitrile

Reducing AgentSolventTempAverage Free Base YieldKey Limitation / Causality
LiAlH₄ THF0°C to 25°C85–92%Highly exothermic; requires strict Fieser workup to avoid emulsion trapping.
BH₃·THF THFReflux65–70%Harsh reflux conditions can lead to trace ring-opening of the tetrahydropyran.
H₂ / Raney Ni MeOH/NH₃25°C (50 psi)80–85%Requires specialized high-pressure hydrogenation equipment.

Table 2: Anti-Solvent Selection for HCl Salt Crystallization

Anti-SolventCrystallization BehaviorHygroscopic InterferenceRecommendation
Diethyl Ether Rapid, fine precipitationHighGood for analytical scale, but fine powders absorb moisture rapidly.
MTBE Slow, controlled crystal growthModerateOptimal for process scale. Yields larger, less hygroscopic crystals.
Hexanes Immediate oiling outN/ANot recommended. Polarity mismatch is too extreme.

Self-Validating Experimental Protocols

Protocol A: LiAlH₄ Reduction of (R)-Tetrahydro-2H-pyran-2-carbonitrile

Objective: Maximize free base yield while preventing emulsion formation.

  • Preparation: Flame-dry a 500 mL 3-neck flask under nitrogen. Add LiAlH₄ (1.5 eq) and 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve (R)-tetrahydro-2H-pyran-2-carbonitrile (1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise over 45 minutes, ensuring the internal temperature remains strictly < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). Stain with ninhydrin and heat. The reaction is complete when the starting material spot disappears and a dark purple amine spot appears at the baseline.

  • Fieser Workup (Critical Step): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, add sequentially with vigorous stirring:

    • x mL of distilled H₂O (Dropwise! Highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the mixture for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any trapped product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Prevent oiling out and isolate a stable, crystalline HCl salt.

  • Drying: Dissolve the crude free base in 50 mL of anhydrous MTBE.

    • Self-Validation Check: Perform a Karl Fischer titration on the solution. If the water content is >0.1%, dry the solution over activated 3Å molecular sieves for 2 hours before proceeding.

  • Acidification: Cool the dry MTBE solution to 0°C under a nitrogen blanket. Slowly add 4.0 M HCl in dioxane (1.05 eq) dropwise over 15 minutes. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0°C for 1 hour to allow the crystal lattice to mature.

  • Filtration: Rapidly filter the solid through a Buchner funnel under a stream of dry nitrogen (to prevent atmospheric moisture absorption). Wash the crystals with ice-cold anhydrous MTBE (20 mL).

  • Drying: Transfer the solid immediately to a vacuum desiccator containing P₂O₅ and dry under high vacuum for 12 hours.

References

  • Benchchem. Tetrahydro-2h-pyran-2-carbonitrile | 5397-43-3. Available at:[3]

  • Benchchem. (Oxan-2-ylmethyl)(propan-2-yl)amine. Available at:[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 38989155, (S)-(tetrahydro-2H-pyran-2-yl)methanamine. Available at:[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43811037, Tetrahydropyran-2-ylmethylamine hydrochloride. Available at:[2]

  • Google Patents. WO2017112768A1 - Inhibitors of the menin-mll interaction. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride Extracts

Welcome to the technical support center for the purification of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral amine salt. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Understanding the Molecule and Common Impurities

(R)-(tetrahydro-2H-pyran-2-yl)methanamine is a primary amine with a chiral center, making its purity, both chemical and enantiomeric, critical for its intended use. The hydrochloride salt is often the preferred form for handling and purification due to its crystalline nature and stability.

Common impurities in crude (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride extracts may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction byproducts: Side-products formed during the synthesis.

  • Reagents and catalysts: Leftover reagents, for instance, from a Boc-deprotection step (e.g., residual acid).

  • Solvents: Residual solvents used in the reaction or initial work-up.

  • Enantiomeric impurity: The (S)-enantiomer of the desired product.

  • Over-alkylation byproducts: If the synthesis involves alkylation steps, di-alkylation or other related products might be present.

  • Degradation products: Amines can be susceptible to oxidation.

Purification Strategy Flowchart

The choice of purification method is highly dependent on the nature and quantity of the impurities present in the crude extract. Below is a general workflow to guide your purification strategy.

PurificationWorkflow start Crude (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride Extract acid_base Acid-Base Extraction (to remove non-basic impurities) start->acid_base recrystallization Recrystallization (primary purification for crystalline solids) acid_base->recrystallization column Column Chromatography (for complex mixtures or high purity requirements) recrystallization->column If impurities persist chiral_analysis Chiral Purity Analysis (e.g., Chiral HPLC) (to determine enantiomeric excess) recrystallization->chiral_analysis column->chiral_analysis final_product Pure (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride chiral_analysis->final_product

Caption: A general workflow for the purification of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. Here are some troubleshooting steps:

  • Reduce the amount of solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. Try to use the minimum amount of hot solvent required to dissolve the crude product.[1]

  • Change the solvent system: The chosen solvent or solvent mixture may not be ideal. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[2] Consider using a two-solvent system. For amine hydrochlorides, alcohols like isopropanol are often a good starting point.[3] You can also try adding a non-polar anti-solvent like diethyl ether or heptane to a solution of the salt in a more polar solvent.[4][5]

  • Cool the solution more slowly: Rapid cooling can sometimes promote oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can provide a surface for crystal nucleation.[2]

  • Add a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Q2: After recrystallization, the purity of my compound has not significantly improved. What could be the reason?

A2: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent system.

  • Select a different recrystallization solvent: Experiment with a variety of solvents or solvent mixtures. A table of solubility tests with small amounts of your crude product can be very helpful.[6]

  • Consider an alternative purification technique: If recrystallization is ineffective, acid-base extraction or column chromatography may be necessary to remove the persistent impurities.

  • Check for co-crystallization: It's possible that an impurity is co-crystallizing with your product. In this case, a different purification method is required.

Acid-Base Extraction Issues

Q3: I am performing an acid-base extraction to remove non-basic impurities, but I am observing a poor recovery of my amine hydrochloride.

A3: Poor recovery can be due to several factors during the extraction process.

  • Incomplete protonation or deprotonation: Ensure the pH of the aqueous layer is appropriate for the extraction step. To extract the amine into the aqueous layer, the pH should be acidic. To move it back into the organic layer as the free base, the pH should be sufficiently basic.[7][8][9]

  • Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. If an emulsion forms, try adding brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.

  • Insufficient extractions: A single extraction is often not enough to transfer the entire compound from one layer to another. Perform multiple extractions with smaller volumes of the extracting solvent for better efficiency.

Column Chromatography Issues

Q4: My amine hydrochloride is streaking on the silica gel column. How can I improve the separation?

A4: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can interact strongly with the basic amine.[10]

  • Add a competing amine to the mobile phase: Adding a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and reduce streaking.[10][11]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[10][12]

  • Run the column with the free base: It is often easier to chromatograph the free amine rather than the hydrochloride salt. You can neutralize the salt, extract the free base, perform the chromatography, and then reform the hydrochloride salt with the purified free amine.

  • Reversed-phase chromatography: For polar compounds, reversed-phase chromatography on a C18 column can be a good alternative.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, good starting points for amine hydrochlorides are polar protic solvents.

Solvent/SystemRationale
Isopropanol (IPA)Often provides a good balance of solubility at high and low temperatures for amine salts.[3][13]
Ethanol/WaterA mixture can be effective, with the compound being more soluble in the mixture when hot.
Methanol/Diethyl EtherDissolve the salt in a minimal amount of hot methanol and then add diethyl ether as an anti-solvent to induce crystallization.[4]
AcetonitrileCan be a good solvent for crystallizing some polar salts.[4]

It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude extract.[6]

Q2: How can I check the enantiomeric purity of my final product?

A2: The enantiomeric purity (or enantiomeric excess, e.e.) is crucial for chiral compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric purity.[14][15] You will need a chiral stationary phase (chiral column) that can differentiate between the (R)- and (S)-enantiomers.

  • Chiral Gas Chromatography (GC): This can also be used if the compound is volatile or can be derivatized to a volatile form.[14]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to separate the signals of the two enantiomers in the NMR spectrum, allowing for quantification.

Q3: Can I purify the free amine first and then form the hydrochloride salt?

A3: Yes, this is a very common and often advantageous strategy. The free amine is typically less polar than the hydrochloride salt and may be more amenable to purification by standard silica gel chromatography. After obtaining the pure free amine, the hydrochloride salt can be formed by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete.[5][16]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude hydrochloride salt. Add a few drops of the chosen solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent dropwise with heating until it does. The goal is to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Formation of the Hydrochloride Salt from the Purified Free Amine

  • Dissolution: Dissolve the purified (R)-(tetrahydro-2H-pyran-2-yl)methanamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of the solvent used for the precipitation (e.g., diethyl ether) to remove any excess acid.

  • Drying: Dry the pure hydrochloride salt under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization method. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2025, November 17). (PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Unknown. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran-2-ylmethylamine hydrochloride. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022, March 15). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-((Tetrahydro-2H-pyran-2-yl)methyl)ethanamine. Retrieved from [Link]

  • BuyChemJapan. (n.d.). (R)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride 97%. Retrieved from [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • ResearchGate. (2006, August 29). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Retrieved from [Link]

  • Google Patents. (n.d.). US8748594B2 - Process for the preparation and purification of topiramate.

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Optimization

Technical Support Center: Troubleshooting Steric Hindrance with (R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride .

While this building block is highly valuable for introducing chiral, saturated oxygen heterocycles into drug candidates, the bulky tetrahydropyran (THP) ring adjacent to the primary amine creates a sterically demanding environment. Furthermore, because it is supplied as a hydrochloride salt, improper handling will completely quench its nucleophilicity. Below are field-proven troubleshooting guides, causal explanations, and validated protocols to help you overcome these synthetic hurdles.

Section 1: Fundamental Handling & Free-Basing (FAQ)

Q: My reactions with this amine fail completely, yielding 100% unreacted electrophile. What is the most common cause? A: The most frequent point of failure is incomplete free-basing. The compound is a hydrochloride salt. In its protonated state, the nitrogen lone pair is unavailable, rendering it completely non-nucleophilic.

  • The Fix: You must add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) to the reaction mixture. Always calculate equivalents based on the total acidic protons in the system. If your coupling partner is a carboxylic acid, you need at least 2.0 to 3.0 equivalents of base (1 eq to neutralize the amine's HCl, 1 eq to deprotonate the carboxylic acid, and an excess to drive the equilibrium).

Section 2: Amide Coupling Workflows

Q: Standard EDC/HOBt coupling with (R)-(tetrahydro-2H-pyran-2-yl)methanamine yields trace product. How can I overcome the steric bulk of the THP ring? A: Standard carbodiimide couplings (EDC/HOBt) often fail with sterically hindered amines because the resulting O-acylurea or OBt-active ester intermediates are not sufficiently reactive to overcome the high activation energy barrier associated with the congested transition state.

To solve this, switch to uronium/aminium-based coupling reagents like HATU or COMU [1]. HATU generates an highly reactive OAt-active ester. The causality here relies on a neighboring group effect: the nitrogen atom in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming amine, effectively guiding the hindered THP-methanamine into the electrophilic center and accelerating the reaction. If uronium reagents fail, forming an acyl fluoride in situ is a highly effective rescue strategy for minimizing steric clashes between coupling partners[2].

Quantitative Comparison of Coupling Strategies
Reagent SystemReactivity LevelByproduct RemovalRecommended Use Case for THP-methanamine
EDC / HOBt Low-ModerateEasy (Water soluble)Not recommended; leads to unreacted starting material.
HATU / DIPEA HighModerate (Chromatography)Standard rescue reagent for hindered primary amines.
COMU / DIPEA HighEasy (Water soluble)Excellent alternative to HATU; less epimerization[1].
Acyl Fluoride Very HighModerateExtreme steric hindrance where HATU/COMU fail[2].
Validated Protocol: HATU-Mediated Amide Coupling

This protocol is a self-validating system designed to ensure activation occurs before the hindered amine is introduced.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 10–15 minutes at room temperature.

    • Self-Validation Check: The solution will typically turn a characteristic pale yellow, confirming the formation of the OAt-active ester.

  • Amine Addition: Add (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.1 eq). Note: The 3.0 eq of DIPEA added in Step 2 is sufficient to free-base the HCl salt in situ.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with 5% aqueous LiCl (to pull DMF into the aqueous layer), dry over Na₂SO₄, and concentrate.

Section 3: Reductive Amination

Q: Reductive amination with a substituted ketone results in unreacted amine and a reduced alcohol byproduct. What is the solution? A: Direct reductive amination (mixing the ketone, amine, and NaBH(OAc)₃ simultaneously) relies on the imine forming faster than the ketone can be reduced. The bulky THP ring severely retards nucleophilic attack on the carbonyl. Consequently, the reducing agent reduces the ketone to an alcohol before the imine can form.

The solution is to utilize an indirect (stepwise) reductive amination mediated by Titanium(IV) isopropoxide (Ti(OiPr)₄)[3]. Ti(OiPr)₄ acts as a strong Lewis acid to activate the ketone and simultaneously acts as a water scavenger, driving the thermodynamically unfavorable imine formation to completion before any reducing agent is introduced.

Workflow Start Hindered Ketone + (R)-THP-methanamine HCl Base Add DIPEA (Free-basing) Start->Base Direct Direct Method (Add NaBH(OAc)3 immediately) Base->Direct Standard Protocol Indirect Indirect Method (Add Ti(OiPr)4, wait 12h) Base->Indirect Sterically Hindered Protocol Fail Ketone Reduction (Alcohol Byproduct) Direct->Fail Slow imine formation Imine Imine Intermediate Formed Indirect->Imine Lewis acid catalysis Reduce Add Reducing Agent (NaBH4) Imine->Reduce Success Target Amine Isolated Reduce->Success

Fig 1: Logical workflow for overcoming steric hindrance in reductive amination.

Validated Protocol: Ti(OiPr)₄-Mediated Indirect Reductive Amination
  • Imine Formation: Combine the ketone (1.0 eq), (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1.1 eq), and DIPEA (1.1 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise. Stir at room temperature or heat to 50 °C for 12–24 hours.

    • Self-Validation Check: A clear yellow/orange solution indicates successful imine/enamine formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 eq) or NaBH(OAc)₃ (2.0 eq) slowly. Stir for 4 hours.

  • Workup: Quench carefully with 1M NaOH or water. Self-Validation Check: A heavy white precipitate (TiO₂ salts) will form. Filter the entire mixture through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate and purify.

Section 4: Buchwald-Hartwig Cross-Coupling (FAQ)

Q: Can I use this amine in Palladium-catalyzed cross-couplings with aryl halides? A: Yes, but the intrinsic steric bulk of the (R)-THP-methanamine requires specific ligand optimization. In fragment-based drug discovery (FBDD), high-throughput experimentation has shown that standard ligands (like BINAP or dppf) often fail to promote the coupling of hindered primary amines[4].

  • The Fix: Use highly active dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos . These ligands are specifically designed to facilitate the reductive elimination step, which is the mechanistic bottleneck when coupling bulky amines. Additionally, ensure you use a strong base like NaOtBu or LHMDS to deprotonate the amine intermediate, and remember to add an extra equivalent of base to compensate for the hydrochloride salt.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Validation for Enantiomeric Excess of (R)-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride

This guide provides an in-depth, comparative analysis of a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (ee) of (R)-(tetrahydro-2H-pyran-2-yl)methanamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (ee) of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve therapeutic indices and reduce side effects, robust and reliable analytical methods for confirming chiral purity are paramount.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a comprehensive validation package in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares the optimized method against a viable alternative to underscore the critical impact of deliberate method development.[3][4][5]

The Analytical Challenge: Chiral Purity of a Primary Amine

(R)-(tetrahydro-2H-pyran-2-yl)methanamine is a chiral primary amine. The presence of the basic amine functional group and the polar ether moiety presents specific challenges for chiral chromatography. Achieving baseline separation from its (S)-enantiomer requires a highly selective chiral stationary phase (CSP) and a carefully optimized mobile phase to ensure symmetric peak shapes and reproducible retention times. The hydrochloride salt form necessitates dissolution in a suitable solvent that is compatible with the chosen chromatographic mode.

Method Development: The Path to Optimal Separation

The choice of the CSP is the most critical factor in chiral separations.[6] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad enantioselectivity for a vast range of chiral compounds, including primary amines.[7] For this study, two prominent polysaccharide-based columns were evaluated.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection:

    • Method A (Optimized): An amylose-based CSP (e.g., Chiralpak® IA) was selected. Amylose columns often provide unique selectivities through a combination of hydrogen bonding, dipole-dipole, and steric interactions, which are well-suited for molecules containing hydrogen bond donors/acceptors like our target analyte.

    • Method B (Alternative): A cellulose-based CSP (e.g., Chiralcel® OD-H) was chosen for comparison. While also highly effective, cellulose-based phases can exhibit different enantiorecognition mechanisms, providing a meaningful point of comparison.[6]

  • Mobile Phase Selection:

    • A normal-phase mode using a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) was chosen. This mode is often preferential for polysaccharide CSPs.

    • Role of Additives: Primary amines are notorious for producing tailing peaks on silica-based columns due to strong interactions with residual silanol groups. To counteract this, a basic additive, diethylamine (DEA), was added to the mobile phase. DEA competes with the analyte for active sites on the stationary phase, improving peak symmetry. An acidic additive was deemed unnecessary and potentially detrimental to the basic analyte's peak shape in this context.

The resulting optimized and alternative methods are detailed below.

ParameterMethod A (Optimized)Method B (Alternative)
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA, 250 x 4.6 mm)Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel® OD-H, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Diluent Mobile PhaseMobile Phase

Comprehensive Method Validation (ICH Q2 R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] The following sections detail the validation parameters, protocols, and comparative results for Method A and Method B.

System Suitability

System suitability testing is an integral part of any analytical procedure. It ensures the chromatographic system is adequate for the analysis to be performed.[8]

Experimental Protocol: A standard solution containing 1.0 mg/mL of racemic (R/S)-(tetrahydro-2H-pyran-2-yl)methanamine HCl was prepared. Five replicate injections were made.

Acceptance Criteria:

  • Resolution (Rs) between enantiomer peaks: > 2.0

  • Tailing factor (Tf) for the (R)-enantiomer: ≤ 1.5

  • Relative Standard Deviation (%RSD) for peak area (n=5): ≤ 2.0%

Comparative Data:

ParameterMethod A (Optimized)Method B (Alternative)Result
Resolution (Rs) 3.11.9Pass / Fail
Tailing Factor (Tf) 1.11.6Pass / Fail
%RSD of Peak Area 0.8%1.3%Pass / Pass

Insight: Method A demonstrates superior resolution and peak shape, providing a more robust system. Method B fails to meet the minimum resolution and tailing criteria, highlighting its inferiority for this specific separation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[9]

Experimental Protocol:

  • Inject the diluent (blank).

  • Inject a solution of the (R)-enantiomer standard.

  • Inject a solution of the unwanted (S)-enantiomer standard.

  • Inject a solution of the racemate.

  • Spike the racemic sample with potential process impurities and inject.

Results: For Method A, the diluent showed no interfering peaks at the retention times of the enantiomers. The (R) and (S) enantiomers were fully resolved from each other and from all known process impurities. Method B showed partial co-elution of a minor impurity with the (S)-enantiomer, rendering it non-specific.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol: A series of solutions of the (S)-enantiomer were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 1.0% impurity level). For this validation, the range was 0.05% to 1.5% of the nominal sample concentration of the main (R)-enantiomer.

Comparative Data (Method A):

LevelConcentration (% of Nominal)Peak Area (n=3)
10.05% (LOQ)5,120
20.25%25,350
30.50%50,100
41.00% (Target)101,200
51.50%152,500
Correlation Coefficient (R²) 0.9998

Insight: Method A demonstrated excellent linearity for the undesired (S)-enantiomer with a correlation coefficient well above the typical acceptance criterion of >0.999. Method B, due to its poorer chromatography, yielded an R² of 0.997, which is less satisfactory.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is determined by spiking the sample with known quantities of the impurity (the S-enantiomer).

Experimental Protocol: A sample of pure (R)-enantiomer was spiked with the (S)-enantiomer at three concentration levels: 50%, 100%, and 150% of the target specification limit (1.0%). Each level was prepared in triplicate.

Comparative Data:

Spike LevelMethod A (% Recovery)Method B (% Recovery)
50% (0.5% S-isomer) 101.2%108.5%
100% (1.0% S-isomer) 99.5%106.3%
150% (1.5% S-isomer) 100.8%105.1%
Average Recovery 100.5% 106.6%

Insight: Method A shows excellent accuracy, with recovery values falling within the standard acceptance range of 98.0% to 102.0%. Method B's higher recovery values suggest positive bias, likely due to the co-eluting impurity identified during specificity testing.

Precision

Precision is measured at two levels: repeatability and intermediate precision.[11]

  • Repeatability: Expresses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol: Six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 1.0% level were prepared and analyzed. This was repeated on a different day by a different analyst using a different HPLC system.

Comparative Data (%RSD):

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) 1.5%6.8%
Intermediate Precision (n=12) 1.9%8.2%

Insight: Method A is highly precise, with %RSD values well below the typical acceptance limit of <10% for a minor enantiomer.[8] Method B shows significantly higher variability, reinforcing its lack of robustness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD, 10:1 for LOQ).

Experimental Protocol: A series of dilute solutions of the (S)-enantiomer were injected to determine the concentrations that yielded the target S/N ratios.

Comparative Data:

ParameterMethod AMethod B
LOD (% of Nominal) 0.015% (S/N = 3.3)0.04% (S/N = 3.1)
LOQ (% of Nominal) 0.05% (S/N = 10.5)0.12% (S/N = 10.2)

Insight: The superior peak shape and efficiency of Method A result in a lower and more sensitive LOQ, allowing for more accurate quantification of trace-level enantiomeric impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

Experimental Protocol: The following parameters were intentionally varied for Method A:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (Isopropanol ± 1%)

Results (Method A): In all varied conditions, the system suitability criteria (Resolution > 2.0, Tailing Factor < 1.5) were met. The reported percentage of the (S)-enantiomer varied by less than 5.0% from the initial result, demonstrating the method is robust.

Visualizing the Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Analyte Characterization (Primary Amine, Cyclic Ether) CSP CSP Screening (Amylose vs. Cellulose) Dev->CSP MP Mobile Phase Optimization (Solvent Ratio, Additives) CSP->MP Spec Specificity MP->Spec Optimized Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD / LOQ Prec->LODQ Robust Robustness LODQ->Robust Final Validated Method Suitable for Intended Use Robust->Final

Interdependence of Validation Parameters

The validation parameters are not isolated; they are logically interconnected to build a complete picture of a method's performance.

Conclusion

This guide demonstrates a systematic approach to the validation of a chiral HPLC method for determining the enantiomeric excess of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride. Through a comparative analysis, we have shown that Method A , utilizing an amylose-based chiral stationary phase, is specific, accurate, precise, and robust for its intended purpose. The validation data confirms its suitability for quality control in a regulated environment.

The alternative method, Method B , failed to meet critical system suitability and specificity criteria, underscoring that not all polysaccharide columns are interchangeable and that rigorous method development is a prerequisite for successful validation. The presented protocols and data serve as a comprehensive template for researchers, scientists, and drug development professionals tasked with ensuring the chiral purity of pharmaceutical compounds.

References

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24.
  • BenchChem. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
  • BenchChem. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SlideShare. (n.d.).
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mbah, C. J. (2018).
  • Park, J. H., Lee, J. H., Lee, Y. G., Lee, W. Y., & Lee, K. P. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical reagents, particularly at the end of their lifecycle, is a n...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical reagents, particularly at the end of their lifecycle, is a non-negotiable aspect of our work that underpins safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.

Foundational Knowledge: Hazard Profile and Regulatory Context

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is an amine salt. Understanding this classification is the first step in its safe handling and disposal. The hydrochloride salt form generally imparts greater stability and water solubility compared to the free amine, but it also introduces specific incompatibilities and handling considerations.

1.1. Inherent Hazards Based on available safety data, this compound presents the following primary risks:

  • Skin and Eye Irritation: Direct contact can cause irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of dusts may irritate the respiratory system[1][3].

  • Harmful if Ingested: Ingestion may be toxic and can cause irritation of the digestive tract[1][3].

1.2. Chemical Incompatibility As an amine salt, this compound is incompatible with:

  • Strong Bases: Will react to liberate the free, and potentially more volatile, amine.

  • Strong Oxidizing Agents: May lead to vigorous or exothermic reactions[2].

It is crucial to segregate this waste stream from incompatible chemicals to prevent hazardous reactions within the waste container[4][5].

1.3. The Regulatory Mandate: EPA and RCRA The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. This framework mandates a "cradle-to-grave" approach to hazardous waste, prohibiting disposal via standard trash or sewer systems and requiring meticulous tracking from generation to final disposal[6][8]. All procedures outlined below are designed to ensure compliance with these federal regulations.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling the chemical for any purpose, including disposal preparation, the appropriate PPE must be worn. The rationale for each piece of equipment is to create a barrier against the specific hazards the chemical presents.

Protection TypeSpecificationRationale & Authoritative Standard
Eye Protection Tightly fitting safety goggles with side-shields.Protects against accidental splashes and airborne dust particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][2][9].
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause irritation. Gloves must be inspected for integrity before use[1][10].
Body Protection Fire/flame resistant and impervious laboratory coat.Protects skin and personal clothing from contamination[1][11].
Respiratory Protection NIOSH/MSHA approved respirator.Use is mandatory if handling procedures are likely to generate dust or if ventilation is inadequate, to prevent respiratory tract irritation[2][9].

Standard Operating Procedure for Disposal

The following step-by-step protocol ensures a safe, compliant, and logical process for managing (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride waste.

Step 1: Waste Characterization and Segregation Immediately upon generation, the waste must be characterized. This includes unused or expired pure chemical, as well as contaminated materials (e.g., weigh boats, gloves, absorbent pads from a spill).

  • Action: Designate a specific waste stream for this and chemically similar amine hydrochlorides. Do not mix it with other waste categories like solvents, oxidizers, or bases[4][5].

  • Causality: Segregation prevents dangerous chemical reactions within the waste accumulation container and simplifies the disposal process for your institution's waste management provider[5].

Step 2: Container Selection and Labeling The integrity of the disposal process begins with the container.

  • Action: Select a container that is in good condition, free of damage, and has a secure, leak-proof closure[4][6]. The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass are appropriate choices[11].

  • Causality: A compatible container prevents chemical degradation of the container itself, avoiding leaks and spills[4].

  • Action: As soon as the first particle of waste is added, affix a "HAZARDOUS WASTE" label. The label must clearly state the full chemical name—"(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride"—and list the approximate percentage of each component if it's a mixture[4][12][13]. Acronyms or chemical formulas are not acceptable[4][13].

  • Causality: Proper labeling is an explicit EPA requirement and is critical for communicating hazards to everyone in the laboratory and to the ultimate waste handlers[12].

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location within the lab where waste is collected.

  • Action: Store the sealed waste container at or near the point of generation, in a designated SAA that is under the control of laboratory personnel[4][12]. This could be within a chemical fume hood or a designated secondary containment bin[7].

  • Causality: Keeping waste near its generation point minimizes the risk of spills during transport within the lab and ensures those most familiar with the waste are responsible for it[4].

  • Action: Keep the container closed at all times except when adding waste[4]. Do not leave a funnel in the container[4].

  • Causality: This practice prevents the release of vapors and protects the container's contents from contamination with foreign materials, which could lead to unknown reactions.

Step 4: Arranging for Professional Disposal Laboratory personnel are not the final disposers of the waste.

  • Action: Once the container is 90% full, or at regular intervals as dictated by your institution, contact your Environmental Health & Safety (EH&S) office to arrange for a pickup[4]. Complete a chemical waste pickup form as required[4].

  • Causality: EH&S coordinates with licensed hazardous waste disposal companies who are equipped to transport and dispose of the chemical in accordance with all federal and state regulations, typically via high-temperature incineration[5][8][14].

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical to mitigating harm.

4.1. Spill Response

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the area. Remove all sources of ignition as a precaution[1].

  • Don PPE: Wear the full complement of PPE as described in Section 2.

  • Contain and Collect: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a designated, pre-labeled hazardous waste container[11]. For a solution, cover with an inert absorbent material, then collect and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (absorbent pads, contaminated wipes) must also be disposed of as hazardous waste[1][13].

4.2. Personnel Exposure

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and consult a doctor[1].

  • Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][11].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately[1].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride waste.

G cluster_0 cluster_1 Step 1: Segregation & Characterization cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation cluster_4 Step 4: Final Disposal A Waste Generation (e.g., Expired Product, Contaminated Labware) B Characterize as Amine Hydrochloride Waste A->B C Segregate from Incompatible Wastes (Bases, Oxidizers, Solvents) B->C D Select Compatible Container (HDPE, Glass) with Secure Lid C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed (Except when adding waste) F->G H Container is 90% Full or Ready for Scheduled Pickup G->H I Contact EH&S and Complete Waste Pickup Request Form H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet - 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanaminehydrochloride.
  • Unknown Supplier. (2012, October 31). Safety Data Sheet.
  • Unknown Supplier. (2025, December 19). Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Merck Millipore. Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 31). Safety Data Sheet.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • PI Chemicals Ltd. Material Safety Data Sheet - o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Technology Catalogue. Disposing Amine Waste.
  • Tri-iso. Material Safety Data Sheet.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Fisher Scientific. (2009, August 24). Safety Data Sheet - Hydrochloric acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
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(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
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